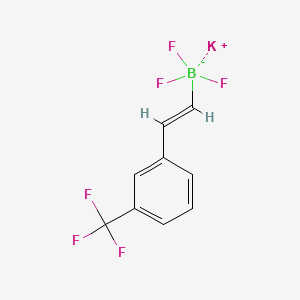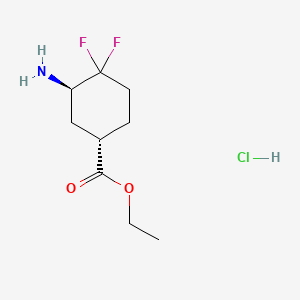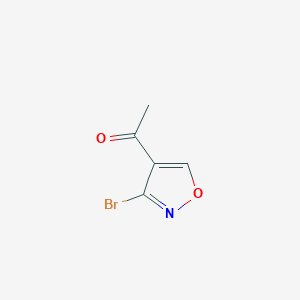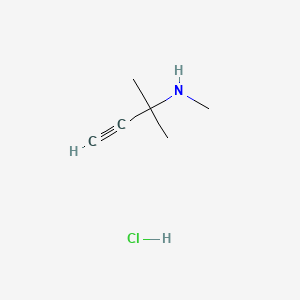
5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the iodoethenyl group makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of catalytic amounts of palladium acetate (Pd(OAc)2) and sodium carbonate (Na2CO3) . This reaction affords the desired product in high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethenyl group can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: As mentioned earlier, the compound can participate in cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Pd(OAc)2 and Pd(PPh3)2Cl2 are commonly used catalysts.
Bases: Sodium carbonate (Na2CO3) is often used as a base in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling with boronic acids can yield diaryl or difluoroethene derivatives .
Aplicaciones Científicas De Investigación
5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one involves its ability to participate in various chemical reactions. The iodoethenyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In cross-coupling reactions, the palladium catalyst activates the iodoethenyl group, allowing it to react with boronic acids to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-1-iodoethenyl Tosylate: This compound is similar in structure and reactivity, often used in similar cross-coupling reactions.
1,1-Diaryl-2,2-difluoroethenes: These compounds share the difluoroethenylidene functionality and are used in similar applications.
Uniqueness
5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone core, which imparts specific chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H8INO2 |
|---|---|
Peso molecular |
253.04 g/mol |
Nombre IUPAC |
5-(1-iodoethenyl)-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H8INO2/c1-4(7)5-3-8(2)6(9)10-5/h5H,1,3H2,2H3 |
Clave InChI |
DJYAMMRXLMVLOK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(OC1=O)C(=C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)



![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)
amine hydrochloride](/img/structure/B13454043.png)


